N,N-dimethyl-1-(o-tolyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9-6-4-5-7-10(9)8-14(12,13)11(2)3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRSIVYFZKVJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dimethyl 1 O Tolyl Methanesulfonamide and Its Analogues
Classical Approaches to Sulfonamide Synthesis Relevant to N,N-Dimethyl-1-(o-tolyl)methanesulfonamide
The traditional synthesis of sulfonamides is a well-established field in organic chemistry, offering robust and widely applicable methods. These approaches are highly relevant for the construction of this compound, particularly for the formation of the N,N-dimethylsulfamoyl group.
Amination of Sulfonyl Chlorides: Challenges and Refinements
The most common and direct method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of 1-(o-tolyl)methanesulfonyl chloride with dimethylamine. A key precursor for this reaction, o-tolyl-methanesulfonyl chloride, is commercially available, making this a viable synthetic route. oakwoodchemical.com
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself.
Reaction Scheme:
Starting Materials: 1-(o-tolyl)methanesulfonyl chloride, Dimethylamine
Product: this compound
Byproduct: Dimethylamine hydrochloride
While this method is generally efficient, challenges can arise. The high reactivity of sulfonyl chlorides can lead to side reactions if other nucleophilic groups are present in the substrate. Furthermore, the handling of volatile and corrosive reagents like sulfonyl chlorides requires careful experimental procedures. Refinements to this method often focus on the choice of solvent and base to optimize reaction conditions and improve yields and purity of the final product.
Direct Sulfonylation of Amines: Stoichiometric and Catalytic Variants
Direct sulfonylation of amines offers an alternative to the use of pre-formed sulfonyl chlorides. While less common for the specific target molecule, these methods are worth noting. In these approaches, a sulfonic acid derivative is activated in situ before reacting with the amine.
Stoichiometric methods might involve the use of coupling agents to activate the sulfonic acid. Catalytic variants, though less developed for this specific transformation, aim to generate a reactive sulfonylating species in situ using a catalyst, thus avoiding the need for stoichiometric activating agents. However, for the synthesis of this compound, the availability of the corresponding sulfonyl chloride makes the amination route more straightforward and commonly employed.
Strategies for Introducing the o-Tolyl Group at the Methane (B114726) Carbon of N,N-Dimethylmethanesulfonamide
A conceptually different approach to the synthesis of this compound involves starting with N,N-dimethylmethanesulfonamide and introducing the o-tolyl group at the α-carbon. This strategy relies on the functionalization of the methyl group of the methanesulfonamide (B31651).
Alpha-Functionalization of Methanesulfonamides
The protons on the carbon adjacent to the sulfonyl group in methanesulfonamides are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles to form a new carbon-carbon bond.
A powerful method for the α-functionalization of sulfonamides involves the generation of a dianion, specifically a 1,1-dilithio salt, by treating the N-substituted methanesulfonamide with two equivalents of a strong base, such as n-butyllithium. This approach generates a highly nucleophilic carbanion at the α-position.
This lithiated intermediate can then be quenched with an appropriate electrophile. To introduce the o-tolyl group, a suitable electrophile would be an o-tolyl halide, such as o-tolyl bromide or iodide.
Reaction Scheme:
Deprotonation: N,N-dimethylmethanesulfonamide + 2 n-BuLi → 1,1-dilithio-N,N-dimethylmethanesulfonamide
Electrophilic Quenching: 1,1-dilithio-N,N-dimethylmethanesulfonamide + o-tolyl-Br → this compound + LiBr
This method offers a versatile way to introduce various aryl groups at the α-position of methanesulfonamides. The choice of base, solvent, and temperature is crucial for the successful generation of the dianion and the subsequent quenching reaction.
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds through transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly relevant for the α-arylation of carbonyl compounds and their derivatives, and this methodology can be extended to sulfonamides.
This approach would involve the reaction of N,N-dimethylmethanesulfonamide with an o-tolyl halide (e.g., o-tolyl bromide) in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds through a catalytic cycle involving the formation of a palladium enolate of the sulfonamide, which then undergoes reductive elimination to form the desired C-C bond.
While direct palladium-catalyzed α-arylation of N,N-dialkylmethanesulfonamides is not extensively documented, the principles are well-established for related compounds like amides. The success of such a reaction would depend on the careful selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos, Buchwald-type ligands), and the base (e.g., NaOt-Bu, LiHMDS).
Hypothetical Reaction Conditions:
| Component | Example |
| Sulfonamide | N,N-dimethylmethanesulfonamide |
| Aryl Halide | o-Tolyl bromide |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Toluene or Dioxane |
This catalytic approach offers the advantage of milder reaction conditions compared to the stoichiometric deprotonation methods and can exhibit high functional group tolerance.
Convergent Synthetic Routes Incorporating the o-Tolyl Moiety
Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, this would typically involve the formation of the aryl-alkyl bond between the o-tolyl group and the methanesulfonamide core.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally used for C(sp²)-C(sp²) bonds, advancements have extended their application to the formation of aryl-alkyl linkages, which is central to the structure of this compound. A plausible strategy involves coupling an o-tolyl organometallic reagent with an electrophilic methanesulfonamide synthon.
For instance, a Suzuki-type coupling could potentially unite an o-tolylboronic acid with a halo-methanesulfonamide derivative, such as N,N-dimethyl-1-chloromethanesulfonamide, in the presence of a palladium catalyst and a suitable base. Similarly, Hiyama cross-coupling utilizes organosilanes, which are often stable and less toxic than other organometallic reagents. mdpi.com A protocol could involve the reaction of an o-tolylsilane with a suitable electrophilic partner. mdpi.com Ullmann-type couplings, traditionally copper-catalyzed, have also seen significant advancements and can be used for C-O bond formation, with modern protocols using ligands like N,N-dimethylglycine to facilitate the reaction at lower temperatures. organic-chemistry.org While typically for C-O or C-N bonds, related methodologies could be adapted for the required C-C bond formation.
A novel and efficient synthesis of N-aryl and N-heteroaryl sulfamides has been developed via an intermolecular palladium-catalyzed coupling process, demonstrating the utility of this approach in constructing complex sulfonamides with good to excellent yields and tolerance for a wide range of functional groups. nih.gov
| Coupling Reaction | o-Tolyl Precursor | Methanesulfonamide Precursor | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | o-Tolylboronic acid | N,N-Dimethyl-1-halomethanesulfonamide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, high functional group tolerance. nih.gov |
| Hiyama Coupling | o-Tolyltriethoxysilane | N,N-Dimethyl-1-halomethanesulfonamide | Pd(OAc)₂, Pd-Fe₃O₄ nanocrystals | Utilizes stable and low-toxicity organosilanes. mdpi.com |
| Negishi Coupling | o-Tolylzinc chloride | N,N-Dimethyl-1-halomethanesulfonamide | Pd(PPh₃)₄ | High reactivity of organozinc reagents. |
Radical chemistry offers alternative pathways for forming C-C bonds. These methods can be advantageous due to their high tolerance for various functional groups and often milder reaction conditions compared to some transition metal-catalyzed processes. A strategy applicable to the synthesis of this compound could involve the generation of an o-tolyl radical, which is then trapped by a suitable sulfonamide-containing radical acceptor.
One approach involves the desulfonylative generation of an aryl radical. For example, N-methoxy arylsulfonamides have been used in a palladium-catalyzed protocol where a nitrogen radical is initially generated, followed by desulfonylation under thermal conditions to produce the aryl radical for subsequent coupling reactions. researchgate.net Another modern approach uses visible-light photoredox catalysis to generate amidyl radicals from aryloxy-amides, leading to transition-metal-free N-arylation reactions. nih.gov While focused on N-arylation, the principle of photoredox-mediated radical generation could be adapted for C-C bond formation.
Electrochemical and Green Chemistry Approaches to Sulfonamide Synthesis Potentially Applicable to this compound
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of electrochemical and green chemistry methods that minimize waste and avoid harsh reagents.
Electrochemical synthesis is a prime example of a green approach, using electricity as a "traceless" and sustainable oxidant. nih.govchemistryworld.com A single-step electrochemical synthesis of sulfonamides has been developed that proceeds directly from arenes, sulfur dioxide (SO₂), and amines. nih.gov This method avoids the pre-functionalization of the aromatic compound. nih.gov In the context of this compound, this could potentially be adapted by using o-xylene (B151617) as the arene, which would undergo C-H activation at the methyl group, followed by reaction with SO₂ and dimethylamine. The proposed mechanism involves the initial anodic oxidation of the arene to form a radical cation, which is then attacked by an amidosulfinate nucleophile (formed in situ from the amine and SO₂). nih.gov This amidosulfinate serves a dual role as both the nucleophile and the supporting electrolyte, enhancing the atom economy of the process. nih.govresearchgate.net
Green chemistry also encompasses the use of environmentally benign solvents and reagents. thieme-connect.com Methods for sulfonamide synthesis have been developed using water as a solvent, with sodium carbonate as a simple base to scavenge HCl. mdpi.com This approach eliminates the need for expensive and toxic organic solvents and bases. mdpi.com Another strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines to yield sulfonamides. This process has been successfully carried out in sustainable solvents like water, ethanol, and deep eutectic solvents (DES), featuring a simple, filtration-based workup. researchgate.net
| Approach | Key Principle | Potential Starting Materials for Target Compound | Advantages |
|---|---|---|---|
| Direct Electrochemical Synthesis | Anodic C-H activation and coupling with SO₂ and amine. nih.gov | o-Xylene, SO₂, Dimethylamine | Single step, no pre-functionalization, avoids harsh oxidants. nih.govresearchgate.net |
| Aqueous Synthesis | Using water as a solvent with a simple base. mdpi.com | o-Tolylmethanesulfonyl chloride, Dimethylamine | Eliminates toxic organic solvents, simple workup. mdpi.com |
| In Situ Sulfonyl Chloride Formation | Oxidative chlorination of thiols in green solvents. researchgate.net | o-Tolylmethanethiol, Dimethylamine | Avoids isolation of reactive sulfonyl chlorides, uses sustainable solvents. researchgate.net |
Stereoselective Synthesis of this compound (if applicable)
The target molecule, this compound (o-tolyl-CH₂-SO₂NMe₂), is achiral as the methane carbon is a methylene (B1212753) (CH₂) group and thus not a stereocenter. However, if this carbon were substituted with a group other than hydrogen, creating a chiral center (e.g., o-tolyl-CHR-SO₂NMe₂), stereoselective synthesis would become critical. The following sections discuss methodologies applicable to the synthesis of such chiral analogues.
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
In the context of sulfonamide synthesis, chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), are exceptionally versatile. sigmaaldrich.com Condensation of a chiral sulfinamide with an aldehyde (e.g., o-tolualdehyde) produces a sulfinyl imine. The sulfinyl group then acts as a powerful chiral directing group for the stereoselective addition of nucleophiles. sigmaaldrich.com For the synthesis of a chiral analogue of the target molecule, a nucleophilic "SO₂NMe₂" equivalent could be added to the sulfinyl imine derived from o-tolualdehyde. Subsequent removal of the auxiliary would furnish the chiral amine, which could then be further elaborated. This approach has been widely used in the asymmetric synthesis of various building blocks, including α-branched amines. sigmaaldrich.com Other auxiliaries, such as (-)-quinine, have also been employed for the asymmetric synthesis of sulfinamides with excellent enantioselectivity. nih.gov
Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The formation of the chiral C-C bond at the methane carbon could be achieved through various catalytic asymmetric reactions.
For example, the asymmetric conjugate addition of an o-tolyl organometallic reagent to a suitable Michael acceptor like a vinylsulfonamide, catalyzed by a chiral copper-ligand complex, could establish the stereocenter. rug.nl Alternatively, asymmetric aldol or Mannich reactions can be powerful tools for C-C bond formation. researchgate.net An asymmetric Mannich reaction catalyzed by a chiral phosphoric acid or a chiral amino sulfonamide catalyst could be envisioned between an imine, an o-tolyl-derived nucleophile, and a sulfonamide component, providing access to sulfonamides bearing two adjacent chiral carbons with high diastereoselectivity and enantioselectivity. sioc-journal.cn Catalytic asymmetric methods have also been developed for allylic alkylations with highly reactive organolithium compounds, demonstrating that even challenging transformations can be rendered enantioselective with the right catalytic system. nih.gov
Reactivity and Reaction Mechanisms of N,n Dimethyl 1 O Tolyl Methanesulfonamide
Mechanistic Studies of Reactions Involving the Sulfonyl Group
The sulfur atom in the sulfonyl group is highly electrophilic due to the polarization of the S=O bonds. This renders it susceptible to attack by nucleophiles and allows for its activation by electrophiles.
Nucleophilic substitution at the tetracoordinate sulfur center of arenesulfonyl derivatives is a fundamental reaction class. These reactions are generally discussed in the context of a concerted Sₙ2-type mechanism, which involves a single transition state. mdpi.com The reaction at a stereogenic sulfur atom typically proceeds with an inversion of configuration. mdpi.com
However, an addition-elimination mechanism, proceeding through a trigonal bipyramidal intermediate, is also a possible pathway, particularly with specific nucleophiles and substrates. researchgate.net For N,N-dimethyl-1-(o-tolyl)methanesulfonamide, the presence of the ortho-methyl group is expected to influence the reaction rate. Studies on related arenesulfonyl chlorides have shown that ortho-alkyl groups can cause a counterintuitive acceleration of nucleophilic substitution. mdpi.com For instance, 2,4,6-triisopropylbenzenesulfonyl chloride exhibits enhanced reactivity in nucleophilic substitution reactions at the sulfonyl sulfur. mdpi.com This acceleration is attributed to steric effects that may destabilize the ground state of the molecule more than the transition state, thereby lowering the activation energy.
Table 1: Factors Influencing Nucleophilic Substitution at Sulfonyl Sulfur
| Factor | Influence on Reactivity | Mechanistic Implication |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate. | Favors both Sₙ2-type and addition-elimination pathways. |
| Leaving Group Ability | Better leaving groups (e.g., Cl⁻) facilitate faster reactions. | Crucial for the second step of an addition-elimination mechanism or for stabilizing the transition state in an Sₙ2 reaction. |
| Steric Hindrance | Ortho-alkyl groups can accelerate the rate by destabilizing the ground state. mdpi.com | Affects the geometry and energy of the transition state or intermediate. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates or transition states. | Solvation effects can significantly impact reaction kinetics. mdpi.com |
The electrophilicity of the sulfonyl sulfur allows it to be activated for subsequent reactions. This is a key principle in its use as a coupling or activating agent, for example, in the synthesis of oligonucleotides where sulfonyl chlorides are employed. mdpi.com In such cases, a strong nucleophile, like a heterocyclic amine, first attacks the sulfonyl sulfur. mdpi.com This forms a more reactive sulfonamide or a salt, which is then readily displaced by a second, weaker nucleophile. mdpi.com For this compound, while the N,N-dimethylamino group is a poorer leaving group than chloride, the principle remains: the sulfur atom is an electrophilic center that can react with potent nucleophiles, leading to the formation of intermediates for further transformations.
Reactivity at the Methane (B114726) Carbon (α-Carbon)
The protons on the methane carbon, situated alpha to the strongly electron-withdrawing sulfonyl group, are acidic. This acidity is the basis for a rich field of carbanion chemistry.
The sulfonyl group significantly enhances the kinetic and thermodynamic acidity of the α-protons, making them susceptible to deprotonation by strong bases. This phenomenon is well-documented in various organic structures where protons are alpha to electron-withdrawing groups. nih.gov The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the sulfonyl group.
Treatment with a sufficiently strong base, such as an organolithium reagent like n-butyllithium, can generate a monolithiated species. The use of excess strong base can lead to the formation of a 1,1-dilithio salt, a dianion, where both α-protons are removed. This dianion serves as a potent bis-nucleophile in subsequent reactions.
The carbanion generated from this compound is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation: The anion readily reacts with alkyl halides in a nucleophilic substitution reaction to form a new C-C bond at the α-carbon. The choice of alkylating agent, solvent, and counter-ion can influence the efficiency of the reaction. researchgate.net
Acylation: Reaction with acylating agents, such as acid chlorides or esters, introduces an acyl group at the α-carbon. This is a common method for synthesizing β-ketosulfonamides.
Condensation Reactions: The carbanion can also act as a nucleophile in condensation reactions with carbonyl compounds like aldehydes and ketones. The initial aldol-type addition yields a β-hydroxysulfonamide, which may subsequently undergo elimination to form an α,β-unsaturated sulfonamide. Such condensation reactions are fundamental in synthetic chemistry for building complex molecular frameworks. rsc.org
Table 2: Representative Carbanion-Mediated Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Benzyl bromide | α-Alkylated sulfonamide |
| Acylation | Acetyl chloride | β-Ketosulfonamide |
| Condensation | Benzaldehyde | β-Hydroxysulfonamide |
Reactivity of the o-Tolyl Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects and the activating/deactivating nature of the two substituents: the methyl group and the methanesulfonamide (B31651) group.
The methyl group is an activating, ortho-, para-director due to hyperconjugation and inductive effects.
The -CH₂SO₂N(CH₃)₂ group is a deactivating, meta-director. The sulfonyl group strongly withdraws electron density from the ring, making it less reactive towards electrophiles.
The directing effects of the two groups are in opposition. The activating methyl group directs incoming electrophiles to positions 4 (para) and 6 (ortho) relative to itself. The deactivating methanesulfonamide group directs to position 3 and 5. The combined influence, along with steric hindrance from both the methyl and the bulky methanesulfonamide groups, suggests that electrophilic attack will be complex. However, in many cases, the directing effect of the activating group (methyl) dominates. Therefore, substitution is most likely to occur at the position para to the methyl group (position 4), which is also meta to the deactivating group and is sterically accessible.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is the rate-determining step. uci.edumasterorganicchemistry.com
For this compound, two key substituents influence the position of incoming electrophiles: the ortho-methyl group (-CH₃) and the methanesulfonamide group (-SO₂N(CH₃)₂).
-CH₃ (o-tolyl) group: As an alkyl group, it is an activating, ortho, para-director due to its electron-donating inductive effect. uomustansiriyah.edu.iq
In the case of this compound, the substitution pattern is a result of the combined influence of both groups. The ortho-methyl group activates the ring, while the sulfonamide group deactivates it but still directs ortho and para. The steric hindrance from the existing methyl group and the sulfonamide group at position 1 and 2 will also play a significant role in favoring certain positions over others. vulcanchem.com
| Position on Toluene Ring | Activating/Deactivating Group | Directing Effect | Predicted Reactivity for EAS |
| C1 | -SO₂N(CH₃)₂ | Deactivating | ortho, para-director |
| C2 | -CH₃ | Activating | ortho, para-director |
Considering the combined effects, electrophilic attack is most likely to occur at the positions para to the methyl group (C5) and para to the sulfonamide group (C4), as these positions are electronically favored and sterically accessible. The position ortho to the methyl group (C3) and ortho to the sulfonamide (C6) are also potential sites, but may be subject to steric hindrance.
Ortho-Directed Functionalization Strategies
Ortho-directed functionalization, particularly directed ortho metalation (DoM), is a powerful strategy for regioselective C-H bond activation. This method typically involves the use of a directing group that coordinates to a metal, usually an organolithium reagent, to deprotonate a specific ortho-hydrogen.
While the N,N-dimethylaminomethyl group is a well-established directing group for ortho olefination through electrophilic attack by a Pd(II) ion, the sulfonamide group in this compound can also serve as a directing group. nih.gov The nitrogen or oxygen atoms of the sulfonamide can chelate to the metal, facilitating the deprotonation of the C6 proton, which is ortho to the sulfonamide group. The inherent acidity of the aryl protons ortho to the sulfonamide group makes this position susceptible to deprotonation by strong bases.
This strategy allows for the introduction of various electrophiles at the C6 position, leading to a range of functionalized derivatives that would be difficult to synthesize through classical electrophilic aromatic substitution.
Metal-Catalyzed C-H Activation at the Aromatic Ring
Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. snnu.edu.cn The success of these reactions often relies on the use of directing groups that position the metal catalyst in close proximity to the targeted C-H bond. nih.gov
The N,N-dimethylsulfonamide group in this compound is a competent directing group for such transformations. nih.gov It can coordinate to transition metals like palladium (Pd), rhodium (Rh), or iridium (Ir), facilitating the cleavage of the C-H bond at the ortho position (C6). mdpi.com This forms a metallacyclic intermediate which can then react with a variety of coupling partners.
For instance, iridium-catalyzed hydroarylation of alkynes has been shown to be effective with sulfonylamide directing groups. mdpi.com Similarly, palladium catalysis can be used for various C-H functionalizations, including acetoxylation and arylation. nih.gov The electronic properties of the directing group can influence the reaction rate; electron-withdrawing directing groups have been shown to accelerate the initial C-H activation step in some palladium-catalyzed systems. nih.gov
Role as a Reagent or Catalyst Component in Organic Synthesis
Beyond being a substrate for functionalization, the structural motifs within this compound lend themselves to applications where the molecule or its derivatives act as reagents or parts of a catalytic system.
Applications in Named Reactions and Methodologies
While specific named reactions prominently featuring this compound as a key reagent are not widely documented, related sulfonamides are integral to various synthetic methodologies. For example, N-tosylcarboxamides, which share the sulfonamide moiety, can act as a directing group and subsequently be transformed to generate fused ring systems like fluorenones and isoindolinones. mdpi.com This suggests that the N,N-dimethylmethanesulfonamide group could potentially be leveraged in similar C-H functionalization/cyclization cascades.
Exploration of Ligand Properties in Transition Metal Catalysis
The nitrogen and oxygen atoms of the sulfonamide group possess lone pairs of electrons, allowing them to act as ligands for transition metals. The development of chiral ligands is particularly crucial for enantioselective catalysis. mdpi.com
In the context of this compound, the molecule itself is achiral. However, derivatives of similar structures, such as (pyridinylmethyl)sulfonamides, have been successfully used as bidentate ligands in iridium-based transfer hydrogenation catalysts. acs.org The electronic properties of substituents on these ligands can be systematically tuned to modulate the catalytic activity. acs.org This indicates that with appropriate modification, derivatives of this compound could be designed as effective ligands for various transition metal-catalyzed reactions, including cross-coupling and asymmetric synthesis. mdpi.comresearchgate.net
N-Halo Derivatives and their Oxidative/Halogenating Capabilities
The sulfonamide nitrogen can be halogenated to form N-halosulfonamides. For example, reaction with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can, in principle, generate N-chloro- or N-bromo-N,N-dimethyl-1-(o-tolyl)methanesulfonamide.
N-halosulfonamides are known to be effective oxidizing and halogenating agents. Their reactivity stems from the polarized N-X bond (where X = Cl, Br), which makes the halogen atom electrophilic. These reagents can participate in a variety of transformations, including the halogenation of arenes and alkenes, and the oxidation of alcohols and sulfides.
In the context of palladium-catalyzed C-H functionalization, N-halosuccinimides are often used as the terminal oxidant or halogen source. nih.govresearchgate.net For example, the reaction of an aryl-O-carbamate with NBS in the presence of a palladium catalyst leads to selective ortho-bromination. researchgate.net This highlights the potential utility of N-halo derivatives derived from this compound as reagents in their own right.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of N,n Dimethyl 1 O Tolyl Methanesulfonamide and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N,N-dimethyl-1-(o-tolyl)methanesulfonamide in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The analysis of ¹H and ¹³C NMR spectra provides foundational information about the chemical environment of each atom in the molecule.
This compound: In the ¹H NMR spectrum, the four protons on the ortho-substituted aromatic ring are expected to appear as a complex multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) bridge protons (-CH₂-) would likely present as a sharp singlet around 4.3 ppm, shifted downfield due to the influence of the adjacent electron-withdrawing sulfonyl group. The tolyl methyl protons (-CH₃) would yield a singlet near 2.4 ppm, while the six protons of the two N-methyl groups are predicted to appear as a singlet around 2.8 ppm.
The ¹³C NMR spectrum would show distinct signals for each carbon environment. The aromatic carbons would resonate between 125 and 138 ppm, with the quaternary carbons appearing at the lower field end of this range. The methylene bridge carbon is anticipated around 55-60 ppm. The N-methyl carbons would produce a signal at approximately 37 ppm, and the tolyl methyl carbon would be observed further upfield, around 19-20 ppm.
Intermediates: The synthesis of the target compound likely proceeds via the reaction of key intermediates such as o-tolylmethanesulfonyl chloride and N,N-dimethylamine.
N,N-Dimethylamine: The ¹H NMR spectrum of N,N-dimethylamine is characterized by two signals: a singlet for the six equivalent methyl protons and a broad singlet for the N-H proton. docbrown.info The integrated proton ratio is 6:1, confirming the structure. docbrown.info
o-Tolylmethanesulfonyl Chloride: For this intermediate, the aromatic protons would appear as a multiplet in the aromatic region (7.2-7.6 ppm). The methylene protons adjacent to the sulfonyl chloride group would be significantly deshielded, appearing as a singlet further downfield than in the final product, likely above 4.5 ppm. The tolyl methyl group would remain a singlet around 2.5 ppm.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| This compound | Aromatic-H | ~7.2-7.5 (m, 4H) | ~125-138 |
| -CH₂-SO₂- | ~4.3 (s, 2H) | ~55-60 | |
| N(CH₃)₂ | ~2.8 (s, 6H) | ~37 | |
| Aromatic-CH₃ | ~2.4 (s, 3H) | ~19-20 | |
| N,N-Dimethylamine | (CH₃)₂N- | ~2.2 (s, 6H) | ~37 |
| N-H | ~0.5-1.5 (br s, 1H) | - |
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show cross-peaks between the coupled protons within the aromatic ring, helping to delineate their specific positions and coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would provide unambiguous one-bond ¹H-¹³C connections for the aromatic C-H groups, the methylene (-CH₂-) group, the tolyl methyl group, and the N-methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which piece together the molecular skeleton. Key expected HMBC correlations for confirming the structure include:
Correlations from the methylene protons (-CH₂-) to the quaternary and protonated carbons of the tolyl ring.
Correlations from the N-methyl protons to the methylene carbon.
Correlations from the tolyl methyl protons to the adjacent aromatic carbons.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
For This compound , the IR spectrum would be dominated by strong absorptions from the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two distinct, intense bands around 1330-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
Other significant absorptions include:
Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: Medium to strong bands from the methylene and methyl groups in the 2850-2980 cm⁻¹ region.
Aromatic C=C stretching: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
C-N stretching: A medium intensity band in the 1250-1020 cm⁻¹ range.
For the intermediate N,N-dimethylamine , the IR spectrum shows characteristic N-H stretching vibrations for a secondary amine as a broad band around 3300-3500 cm⁻¹, C-H stretching from the methyl groups around 2800-3000 cm⁻¹, and C-N stretching vibrations between 1020-1250 cm⁻¹. docbrown.info
Table 2: Characteristic IR Absorption Bands
| Compound | Functional Group Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| This compound | S=O | Asymmetric Stretch | ~1330-1350 |
| S=O | Symmetric Stretch | ~1140-1160 | |
| Aromatic C-H | Stretch | ~3010-3100 | |
| Aliphatic C-H | Stretch | ~2850-2980 | |
| N,N-Dimethylamine | N-H | Stretch | ~3300-3500 (broad) |
| C-N | Stretch | ~1020-1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
For This compound (Molecular Weight: ~213.3 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 213. The fragmentation is likely to proceed through several key pathways. A primary fragmentation would be the cleavage of the C-S bond, leading to the formation of the stable o-methylbenzyl (o-xylyl) cation at m/z 105. This fragment could further rearrange to the highly stable tropylium (B1234903) cation at m/z 91. Another significant fragmentation pathway would involve the loss of the dimethylamino group (-N(CH₃)₂), resulting in a fragment at m/z 169. Cleavage of the S-N bond would yield a fragment corresponding to the dimethylamino cation at m/z 44.
X-ray Crystallography for Solid-State Structural Determination
While obtaining a suitable single crystal for X-ray diffraction can be challenging, this technique provides the most definitive structural proof by mapping the precise atomic coordinates in the solid state. youtube.comyoutube.com Should a crystal structure of this compound be determined, it would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and crucial torsional angles.
Studies on analogous arylmethanesulfonamides have shown that the conformation is influenced by a balance of steric and electronic effects. researchgate.net A key parameter is the torsion angle between the plane of the aromatic ring and the C-S-N plane. This angle is significantly affected by the substitution pattern on the aromatic ring and the nitrogen atom. researchgate.net In the solid state, intermolecular interactions, such as hydrogen bonding (if applicable) and crystal packing forces, play a significant role in dictating the final observed conformation. researchgate.net For this compound, the analysis would focus on the orientation of the sulfonamide group relative to the o-tolyl moiety.
Computational and Theoretical Investigations of N,n Dimethyl 1 O Tolyl Methanesulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide insights that are complementary to experimental techniques.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. In a typical DFT study of N,N-dimethyl-1-(o-tolyl)methanesulfonamide, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) would be employed to optimize the molecular geometry. This process determines the most stable arrangement of atoms by finding the minimum energy conformation. The output of these calculations would typically include key bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes only and does not represent actual published data.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | S=O | 1.45 Å |
| S-N | 1.65 Å | |
| S-C | 1.78 Å | |
| C-N | 1.47 Å | |
| Bond Angle | O=S=O | 120° |
| C-S-N | 105° |
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are another class of computational techniques used to study molecular properties. While computationally more intensive than DFT, they can provide highly accurate results. These calculations would also be used to determine the optimized geometry and electronic properties of this compound.
Conformational Analysis and Energy Landscape Exploration
The flexibility of this compound arises from the possibility of rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Rotational Barriers and Preferred Conformations around S-N and C-S Bonds
Table 2: Hypothetical Rotational Energy Barriers for this compound This table is for illustrative purposes only and does not represent actual published data.
| Bond | Rotational Barrier (kcal/mol) |
|---|---|
| S-N | 3-5 |
Electronic Structure Analysis
Understanding the electronic structure provides insights into the reactivity and properties of a molecule.
Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Following a comprehensive search for scientific literature and computational data, it has been determined that there is no publicly available research pertaining to the specific compound "this compound" that would allow for the generation of the requested article.
The instructions provided require a detailed analysis based on computational and theoretical investigations, including Natural Bond Orbital (NBO) analysis, charge distribution, Frontier Molecular Orbitals (HOMO-LUMO), transition state analysis, and energetic profiles of reaction pathways. These topics necessitate specific, quantitative data derived from computational chemistry studies performed directly on this compound.
Without access to such studies, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided. Creating content for the specified sections would involve speculation or the use of data from unrelated molecules, which would violate the core instructions of focusing solely on the target compound and maintaining scientific accuracy.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data.
Synthesis and Reactivity of Derivatives of N,n Dimethyl 1 O Tolyl Methanesulfonamide
Modification of the o-Tolyl Moiety
The o-tolyl moiety of N,N-dimethyl-1-(o-tolyl)methanesulfonamide offers a versatile scaffold for synthetic modification. Both the aromatic ring and the methyl group are amenable to a variety of chemical transformations, allowing for the generation of a diverse library of derivatives.
Aromatic Ring Substitutions and their Electronic Effects
The reactivity of the benzene (B151609) ring in the o-tolyl group is significantly influenced by the substituents it carries. These substituents can be broadly categorized as either activating or deactivating groups based on their electronic effects. libretexts.org
Activating groups donate electrons to the aromatic ring, increasing its nucleophilicity and making it more susceptible to electrophilic aromatic substitution. libretexts.org Conversely, deactivating groups withdraw electrons from the ring, reducing its reactivity towards electrophiles. libretexts.orglibretexts.org These electronic influences are a combination of inductive and resonance effects. libretexts.org
Inductive Effects: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms bonded to the ring. Most substituents, being more electronegative than hydrogen, exert an electron-withdrawing inductive effect. libretexts.org
Resonance Effects: This effect involves the delocalization of electrons through the pi system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring via resonance, while groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density. libretexts.org
The introduction of various substituents onto the o-tolyl ring of this compound can be achieved through standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution (ortho, meta, or para to the existing methyl and methanesulfonamide (B31651) groups) will be directed by the combined electronic and steric influences of these groups.
Table 1: Electronic Effects of Common Aromatic Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
| -OH, -OR | Electron-withdrawing | Electron-donating | Activating |
| -NH2, -NR2 | Electron-withdrawing | Electron-donating | Activating |
| -Alkyl | Electron-donating | - | Activating |
| -Halogen | Electron-withdrawing | Electron-donating | Deactivating |
| -NO2 | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -C(O)R | Electron-withdrawing | Electron-withdrawing | Deactivating |
This table is generated based on established principles of physical organic chemistry. libretexts.orglibretexts.orgmsu.edu
Functionalization of the Methyl Group on the o-Tolyl Ring
The methyl group of the o-tolyl moiety is a site for a variety of chemical transformations, enabling the introduction of diverse functional groups. Radical-mediated reactions are particularly effective for the functionalization of such unactivated C(sp³)–H bonds. csic.es
One notable method involves the use of N-iodosulfonamides in a Hofmann-Löffler-Freytag-type reaction. csic.es This process can lead to the chemoselective iodination of the methyl group, which can then be further transformed. csic.es Depending on the reaction conditions, this can lead to the formation of new C-N bonds, potentially resulting in cyclized products like pyrrolidines. csic.es
The functionalization of the methyl group can also be achieved through other means, such as free-radical halogenation followed by nucleophilic substitution, allowing for the introduction of a wide range of functionalities including alcohols, ethers, and amines.
Derivatives with Modified Sulfonamide Linkage
The sulfonamide linkage in this compound is a key structural feature that can be modified to alter the molecule's properties.
Heteroatom-Substituted Analogues
The replacement of atoms within the core structure with other heteroatoms can lead to significant changes in the molecule's biological and chemical properties. While specific examples for this compound are not extensively documented in the provided search results, the general principle of heteroatom substitution is a well-established strategy in medicinal chemistry. nih.gov For example, the incorporation of heteroatoms into the substructure of pharmacologically active molecules has been shown to increase their potency and affinity for biological targets. nih.gov
Analogues of this compound could be envisioned where the sulfur atom is replaced by another heteroatom, or where heteroatoms are incorporated into the N,N-dimethyl or o-tolyl moieties. The synthesis of such analogues would likely require multi-step synthetic sequences starting from appropriately substituted precursors.
Oligomeric and Polymeric Architectures Incorporating the this compound Unit
The incorporation of this compound as a monomeric unit into larger oligomeric or polymeric structures presents an avenue for the development of new materials with tailored properties. This can be achieved by introducing polymerizable functional groups onto the core molecule, either on the o-tolyl ring or at the sulfonamide nitrogen.
For instance, if a vinyl group were introduced onto the o-tolyl ring, the resulting monomer could undergo polymerization to yield a polystyrene-type polymer with pendant this compound units. Similarly, functionalization of the sulfonamide nitrogen with a reactive group could allow for its incorporation into polyamides or other condensation polymers.
The properties of the resulting polymers would be dependent on the nature of the polymeric backbone and the density of the incorporated this compound units. These materials could have potential applications in areas such as specialty polymers and functional materials.
Future Research Directions and Potential Academic Applications
Development of Novel Synthetic Routes to Substituted Methanesulfonamides
The synthesis of sulfonamides is a cornerstone of organic and medicinal chemistry. nih.gov While classical methods often involve the reaction of sulfonyl chlorides with amines, there is an ongoing effort to develop more efficient, sustainable, and versatile synthetic protocols. Research in this area could focus on novel catalytic systems for the construction of the S-N bond, potentially avoiding harsh reagents and improving atom economy.
Recent advancements have explored photoredox and copper catalysis to directly synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. Although these methods have been applied to a range of amines, the reactivity of specific, sterically hindered, or electronically nuanced substrates remains an area for development. Future studies could investigate the application of such modern synthetic strategies to produce N,N-dimethyl-1-(o-tolyl)methanesulfonamide and its derivatives.
Furthermore, the development of one-pot syntheses, where multiple transformations occur in a single reaction vessel, is a key goal in green chemistry. A potential research avenue could be the development of a one-pot procedure starting from readily available precursors like o-xylene (B151617) or o-toluidine (B26562) to generate this compound, thereby streamlining the synthetic process and reducing waste.
Table 1: Comparison of Potential Synthetic Approaches
| Method | Potential Advantages | Potential Challenges |
| Classical Synthesis | Well-established, reliable for many substrates. | Often requires harsh reagents (e.g., sulfonyl chlorides), may have limited functional group tolerance. |
| Catalytic Methods | Milder reaction conditions, potential for higher atom economy and functional group tolerance. | Catalyst sensitivity, optimization required for specific substrates like o-tolyl derivatives. |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Requires careful orchestration of reaction conditions and reagent compatibility. |
Exploration of this compound as a Precursor for New Chemical Entities
The structural features of this compound, namely the o-tolyl group and the dimethylsulfonamide moiety, make it an interesting starting point for the synthesis of more complex molecules. The sulfonamide group itself can be a versatile synthetic handle. For instance, methods have been developed for the late-stage functionalization of primary sulfonamides, converting them into other functional groups via sulfonyl radical intermediates. mdpi.com Adapting such methodologies to tertiary sulfonamides like the title compound could open up new synthetic pathways.
The o-tolyl group offers sites for further chemical modification. The methyl group can be a handle for functionalization through, for example, radical halogenation followed by nucleophilic substitution. The aromatic ring itself is amenable to electrophilic aromatic substitution, with the substitution pattern being influenced by the existing methyl and sulfonamide groups.
Research in this area would involve systematically exploring the reactivity of this compound under various reaction conditions to generate a library of novel compounds. These new chemical entities could then be screened for potential applications in medicinal chemistry, agrochemicals, or materials science.
Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Dynamics
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The specific steric and electronic environment of this compound, conferred by the ortho-methyl group, could lead to interesting and potentially unique reactivity.
Time-resolved spectroscopy techniques, such as pump-probe transient absorption, could be employed to study the dynamics of short-lived intermediates in reactions involving this compound. For example, in photocatalytic reactions where a sulfonyl radical might be generated from this compound, time-resolved spectroscopy could provide insights into the formation, lifetime, and subsequent reactions of this radical species.
Complementary to experimental techniques, computational dynamics simulations can offer an atomistic view of reaction pathways. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and how it influences reactivity. Quantum mechanics/molecular mechanics (QM/MM) calculations could model the transition states of reactions involving this compound, helping to elucidate the factors that control reaction rates and selectivity. Such integrated experimental and computational studies would provide a comprehensive picture of the molecule's reactivity.
Design of Catalytic Systems Utilizing this compound as a Ligand or Promotor
The sulfonamide group is known to coordinate with metal centers and has been incorporated into various ligand scaffolds for catalysis. The nitrogen and oxygen atoms of the sulfonamide moiety in this compound could act as donor atoms for metal coordination. The o-tolyl group provides steric bulk, which can be a critical factor in controlling the selectivity of a catalytic reaction.
Future research could focus on synthesizing metal complexes where this compound or a derivative acts as a ligand. These complexes could then be tested for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The steric and electronic properties of the ligand could be fine-tuned by modifying the tolyl ring or the N,N-dimethyl groups to optimize catalytic performance.
In addition to acting as a formal ligand, sulfonamides can also function as promoters or co-catalysts in certain reactions. For example, methanesulfonamide (B31651) has been shown to act as a general acid catalyst in Sharpless asymmetric dihydroxylations. nih.gov It is conceivable that this compound could play a similar role in other catalytic systems, where its specific steric and electronic properties might offer unique advantages. Investigating the potential of this compound as a promoter in various catalytic cycles represents a promising avenue for future research.
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-1-(o-tolyl)methanesulfonamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key route involves reacting N,N-dimethylmethanesulfonamide derivatives with o-tolyl electrophiles. For example:
- Procedure : Reacting 1-bromo-N,N-dimethylpentane-1-sulfonamide with o-tolylzinc iodide in the presence of a chiral nickel catalyst achieves enantioselective arylation (yields ~78–79%, 97% ee) .
- Optimization : Use of anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and stoichiometric ratios (1:1.5 sulfonamide:arylzinc) improves yield. Purification via column chromatography (5–10% ethyl acetate/hexanes) ensures purity .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Peaks at δ 2.31 ppm (o-tolyl methyl) and δ 2.97 ppm (N,N-dimethyl groups) confirm substituents .
- ¹³C NMR : Signals at δ 40.06 ppm (SO₂N(CH₃)₂) and δ 18.05 ppm (o-tolyl CH₃) validate the structure .
- LC-MS : A molecular ion peak at m/z 184.4 [M–H]⁻ confirms molecular weight .
- HPLC : Chiral columns (e.g., CHIRALCEL OD-H) with 2% i-PrOH/hexanes resolve enantiomers (retention times: 9.8 min major, 11.9 min minor) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what factors influence enantiomeric excess?
Methodological Answer: Enantioselectivity is achieved via transition-metal catalysis:
Q. How does this compound react with organometallic reagents, and how is this applied in complex molecule synthesis?
Methodological Answer: The sulfonamide group acts as a directing group in cross-coupling reactions:
- Reactivity : Organozinc reagents (e.g., o-tolylzinc iodide) undergo nickel-catalyzed coupling to form C–C bonds .
- Applications :
- Fragment Coupling : Used to build bicyclic or heteroaromatic scaffolds (e.g., chromenyl sulfonamides) .
- Organometallic Intermediates : Derivatives like N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide are precursors to bioactive molecules .
Q. How can computational methods elucidate the electronic structure and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models HOMO/LUMO orbitals to predict reactivity. For example, sulfonamide’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks .
- Molecular Docking : Simulates binding to biological targets (e.g., Keap1 protein) by analyzing hydrogen bonds between sulfonamide SO₂ and Arg415 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
